LabMol-319
Overview
Description
LabMol-319 is a potent inhibitor of the zika virus NS5 RNA-dependent RNA polymerase (NS5 RdRp). It has shown significant antiviral activity, making it a promising candidate for research in combating zika virus infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LabMol-319 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to ensure consistent quality and yield. The exact methods for industrial production are not publicly available .
Chemical Reactions Analysis
Types of Reactions
LabMol-319 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
LabMol-319 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral agents and their interactions with viral enzymes.
Biology: Investigated for its effects on viral replication and inhibition of viral enzymes.
Medicine: Explored as a potential therapeutic agent for treating zika virus infections.
Industry: Potential applications in the development of antiviral drugs and treatments .
Mechanism of Action
LabMol-319 exerts its effects by inhibiting the NS5 RNA-dependent RNA polymerase of the zika virus. This enzyme is crucial for viral replication, and its inhibition prevents the virus from replicating and spreading. The compound binds to the active site of the enzyme, blocking its activity and thereby reducing viral load .
Comparison with Similar Compounds
LabMol-319 is unique in its potent inhibition of the zika virus NS5 RNA-dependent RNA polymerase. Similar compounds include:
LabMol-309: Another inhibitor of the zika virus NS5 RNA-dependent RNA polymerase.
LabMol-301: Inhibits both the NS5 RNA-dependent RNA polymerase and the NS2B-NS3 protease of the zika virus.
LabMol-204: Shows inhibitory activity against the NS5 RNA-dependent RNA polymerase.
LabMol-202: Another potent inhibitor of the NS5 RNA-dependent RNA polymerase.
This compound stands out due to its high potency and specificity for the NS5 RNA-dependent RNA polymerase, making it a valuable compound for antiviral research .
Properties
IUPAC Name |
methyl 3-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-28-22(27)13-3-2-4-15(11-13)24-20(25)18-10-9-17(12-19(18)21(24)26)29-16-7-5-14(23)6-8-16/h2-12H,23H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNZUSAICBITNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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